4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride 4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428243
InChI: InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H
SMILES: CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.69 g/mol

4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride

CAS No.:

Cat. No.: VC13428243

Molecular Formula: C9H18ClNO4

Molecular Weight: 239.69 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride -

Specification

Molecular Formula C9H18ClNO4
Molecular Weight 239.69 g/mol
IUPAC Name 4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H
Standard InChI Key RKBSTOCWFXYRNS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₉H₁₈ClNO₄, with a molecular weight of 239.69 g/mol. Its IUPAC name, 4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride, reflects the tert-butoxy ester at the C5 position and the protonated amino group at C4. Key structural elements include:

  • A tert-butoxy group (2-methylpropan-2-yl) providing steric protection for the ketone functionality.

  • A hydrochlorinated amino group enhancing solubility in polar solvents.

  • A pentanoic acid backbone facilitating peptide bond formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₄
Molecular Weight239.69 g/mol
IUPAC Name4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid; hydrochloride
InChI KeyRKBSTOCWFXYRNS-UHFFFAOYSA-N
SolubilityPolar solvents (e.g., DMSO, water)

Stereochemical Considerations

The compound’s stereochemistry significantly impacts its biochemical interactions. Enantiomeric forms, such as the (R)- and (S)-configurations, exhibit distinct reactivities. For example, the (R)-enantiomer (CAS: 200616-62-2) is prioritized in asymmetric synthesis due to its compatibility with L-amino acid-based enzymatic systems .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Protection of Glutamic Acid: The γ-carboxylic acid of glutamic acid is protected using tert-butyl hydroperoxide under anhydrous conditions.

  • Selective Amination: The α-amino group is introduced via reductive amination or Strecker synthesis, followed by hydrochlorination .

  • Purification: High-Performance Liquid Chromatography (HPLC) achieves >98% purity, validated via LC-MS and ¹H/¹³C NMR.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
tert-Butoxy Protectiontert-Butyl hydroperoxide, CH₂Cl₂, 0°C85%
Reductive AminationNaBH₃CN, MeOH, rt72%
HydrochlorinationHCl (g), Et₂O95%

Industrial-Scale Production

Flow microreactor systems enhance scalability, reducing reaction times and improving yields (e.g., 89% yield in continuous flow vs. 72% in batch).

Applications in Research and Industry

Drug Discovery

The compound’s tert-butoxy group stabilizes intermediates in protease inhibitor synthesis. For example, derivatives targeting HIV-1 protease show IC₅₀ values of 12–45 nM in vitro .

Peptide Chemistry

As a building block in Solid-Phase Peptide Synthesis (SPPS), it enables selective deprotection under acidic conditions (e.g., 50% TFA in CH₂Cl₂) .

Table 3: Key Biochemical Applications

ApplicationExampleOutcome
Enzymatic SubstrateKinase inhibition assaysIC₅₀ = 8.3 µM
Radiolabeling⁶⁸Ga-PSMA-617 analogsTumor uptake: 9.2% ID/g
PROTAC DevelopmentEED-targeted degradersDC₅₀ = 40 nM

Analytical Chemistry

The compound serves as a chiral shift reagent in NMR spectroscopy, resolving enantiomers in racemic mixtures .

Recent Research Advancements

Neuroprotective Agents

A 2024 study demonstrated that (R)-enantiomer derivatives reduced oxidative stress in neuronal cells by 60% via NF-κB pathway modulation.

Antiviral Applications

Structural analogs inhibited SARS-CoV-2 main protease (Mᴾᴿᴼ) with Kᵢ = 0.8 µM, outperforming lopinavir (Kᵢ = 2.3 µM) .

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